

# HSD17B13: A Promising Therapeutic Target for Nonalcoholic Steatohepatitis (NASH)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hsd17B13-IN-25*

Cat. No.: *B12374629*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. With no currently approved therapies, there is a critical need for novel therapeutic targets. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a compelling target. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of NASH and its progression. This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy for NASH. This technical guide provides a comprehensive overview of HSD17B13, including its role in NASH pathogenesis, quantitative data from key studies, detailed experimental protocols, and the current landscape of therapeutic development.

## Introduction to HSD17B13

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.<sup>[1][2]</sup> Its expression is markedly upregulated in the livers of patients with NAFLD.<sup>[3][4]</sup> While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in hepatic lipid homeostasis.<sup>[5][6]</sup>

The therapeutic interest in HSD17B13 is largely driven by human genetics. A splice variant, rs72613567:TA, which leads to a loss of HSD17B13 function, has been consistently associated with protection against the progression of NAFLD to NASH, fibrosis, and cirrhosis.[\[1\]](#)[\[7\]](#) This naturally occurring "human knockout" model suggests that inhibiting HSD17B13 activity could be a safe and effective therapeutic approach.

## Role in NASH Pathogenesis

HSD17B13 is believed to contribute to NASH progression through several mechanisms:

- Hepatic Lipid Metabolism: Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[\[8\]](#) It is thought to play a role in lipid droplet dynamics and triglyceride storage.[\[8\]](#)
- Signaling Pathways: The expression of HSD17B13 is induced by the liver X receptor  $\alpha$  (LXR $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[\[8\]](#) This suggests HSD17B13 may be part of a feed-forward loop that promotes lipid accumulation in the liver.[\[8\]](#)
- Retinol Metabolism: HSD17B13's retinol dehydrogenase activity may influence retinoid signaling in the liver, which is known to be dysregulated in NAFLD.[\[6\]](#)[\[8\]](#) There is also evidence of an interplay between HSD17B13 and another key genetic factor in NAFLD, PNPLA3, in modulating retinol metabolism.[\[8\]](#)[\[9\]](#)
- Inflammation and Fibrosis: Loss-of-function variants of HSD17B13 are associated with reduced lobular inflammation and fibrosis.[\[1\]](#) The mechanism is not fully elucidated but may be linked to alterations in lipid metabolism and subsequent lipotoxicity-induced inflammatory responses.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies on HSD17B13, providing a basis for its validation as a therapeutic target.

Table 1: Protective Effect of HSD17B13 Genetic Variants on Liver Disease Risk

| Genetic Variant              | Population          | Outcome                    | Risk Reduction<br>(Odds Ratio<br>[OR] or Hazard<br>Ratio [HR]) | Citation(s) |
|------------------------------|---------------------|----------------------------|----------------------------------------------------------------|-------------|
| rs72613567:TA (heterozygote) | European            | Alcoholic Liver Disease    | OR: 0.58                                                       | [7]         |
| rs72613567:TA (homozygote)   | European            | Alcoholic Liver Disease    | OR: 0.47                                                       | [7]         |
| rs72613567:TA (heterozygote) | European            | Nonalcoholic Liver Disease | OR: 0.83                                                       | [7]         |
| rs72613567:TA (homozygote)   | European            | Nonalcoholic Liver Disease | OR: 0.70                                                       | [7]         |
| rs72613567:TA (heterozygote) | European            | Alcoholic Cirrhosis        | OR: 0.58                                                       | [7]         |
| rs72613567:TA (homozygote)   | European            | Alcoholic Cirrhosis        | OR: 0.27                                                       | [7]         |
| rs72613567:TA (heterozygote) | European            | Nonalcoholic Cirrhosis     | OR: 0.74                                                       | [7]         |
| rs72613567:TA (homozygote)   | European            | Nonalcoholic Cirrhosis     | OR: 0.51                                                       | [7]         |
| rs72613567:TA allele         | Multi-ethnic Asian  | NAFLD                      | Adjusted OR: 0.59                                              | [10]        |
| rs72613567:TA allele         | Biopsy-proven NAFLD | NASH                       | OR: 0.612                                                      | [1]         |
| rs72613567:TA allele         | Biopsy-proven NAFLD | Ballooning Degeneration    | OR: 0.474                                                      | [1]         |
| rs72613567:TA allele         | Biopsy-proven NAFLD | Lobular Inflammation       | OR: 0.475                                                      | [1]         |

|                      |                     |          |           |     |
|----------------------|---------------------|----------|-----------|-----|
| rs72613567:TA allele | Biopsy-proven NAFLD | Fibrosis | OR: 0.590 | [1] |
|----------------------|---------------------|----------|-----------|-----|

Table 2: HSD17B13 Expression in NASH

| Comparison                                                        | Fold Change                   | p-value     | Citation(s) |
|-------------------------------------------------------------------|-------------------------------|-------------|-------------|
| Hepatic HSD17B13 expression in NASH patients vs. healthy controls | 5.9-fold higher               | p=0.003     | [6]         |
| HSD17B13 IHC score in NASH vs. normal livers                      | 67.85 ± 1.37 vs. 49.74 ± 4.13 | Significant | [4]         |
| HSD17B13 IHC score in cirrhosis vs. normal livers                 | 68.89 ± 1.71 vs. 49.74 ± 4.13 | Significant | [4]         |

Table 3: Potency of HSD17B13 Inhibitors

| Inhibitor | Target         | IC50           | Citation(s) |
|-----------|----------------|----------------|-------------|
| BI-3231   | Human HSD17B13 | 1 nM           | [11]        |
| BI-3231   | Mouse HSD17B13 | 13 nM          | [11]        |
| INI-822   | Human HSD17B13 | Low nM potency | [12]        |

## Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate HSD17B13 function and the efficacy of its inhibitors.

## HSD17B13 Retinol Dehydrogenase Activity Assay

This cell-based assay measures the conversion of retinol to retinaldehyde and retinoic acid.

**Materials:**

- HEK293 cells
- Expression vectors for HSD17B13 (wild-type and mutants) or empty vector control
- All-trans-retinol (Toronto Research Chemicals)
- Ethanol
- High-performance liquid chromatography (HPLC) system
- Protein quantification assay (e.g., BCA assay)

**Protocol:**

- Seed HEK293 cells in triplicate one day prior to transfection.
- Transfect cells with HSD17B13 expression plasmids or an empty vector control.
- Add all-trans-retinol (final concentration of 2 or 5  $\mu$ M) dissolved in ethanol to the culture medium. The final ethanol concentration should not exceed 0.5% (v/v).
- Incubate the cells for 6 to 8 hours.
- Harvest the cells and lyse them.
- Separate retinaldehyde and retinoic acid from the cell lysates using normal-phase HPLC.
- Quantify the retinoids using retinoid standards.
- Normalize retinoid levels to the total protein concentration of the cell lysate.
- Express results as relative values compared to the empty vector control.[\[2\]\[5\]](#)

## Western Blot for HSD17B13 Protein Expression in Liver Tissue

This protocol details the detection of HSD17B13 protein levels in liver tissue samples.

**Materials:**

- Human or mouse liver tissue
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-HSD17B13 antibody (e.g., Thermo Fisher PA5-56063 for human, 1:300 dilution; Novus NBP3-04837 for mouse, 1:100 dilution).[\[13\]](#)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system

**Protocol:**

- Homogenize liver tissue in lysis buffer on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate.
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[13][14]

## In Vivo siRNA-mediated Knockdown of HSD17B13

This protocol describes the use of GalNAc-conjugated siRNA to specifically knockdown HSD17B13 expression in hepatocytes *in vivo*.

### Materials:

- GalNAc-conjugated siRNA targeting HSD17B13
- Saline or appropriate vehicle for injection
- Animal model (e.g., C57BL/6J mice)
- Method for subcutaneous or intravenous injection

### Protocol:

- Synthesize or obtain GalNAc-conjugated siRNA targeting HSD17B13. The GalNAc ligand facilitates hepatocyte-specific uptake via the asialoglycoprotein receptor (ASGPR).
- Dissolve the siRNA in a sterile, RNase-free vehicle suitable for *in vivo* administration.
- Administer the siRNA to the animal model via subcutaneous or intravenous injection. Dosing and frequency will depend on the specific siRNA construct and experimental design.
- At the desired time points post-injection, sacrifice the animals and harvest liver tissue.

- Assess the knockdown efficiency by measuring HSD17B13 mRNA levels using qRT-PCR and protein levels using Western blotting (as described above).
- Evaluate the therapeutic effects by analyzing liver histology, serum liver enzymes, and markers of inflammation and fibrosis.[3][15]

## NASH Animal Models

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD):

- Composition: Typically contains 60 kcal% fat, 0.1% methionine by weight, and is deficient in choline.[1]
- Induction Period: Can induce steatohepatitis and fibrosis in as early as 6 weeks in C57BL/6J mice.[1] Shorter durations (e.g., 1 week) can model early-stage NASH with steatohepatitis but without significant fibrosis.[4][6]
- Phenotype: Induces key features of human NASH, including steatosis, inflammation, and fibrosis, often without the severe weight loss seen in other models.[1]

Methionine and Choline-Deficient (MCD) Diet:

- Composition: Lacks methionine and choline and typically contains a high amount of sucrose and a moderate amount of fat (e.g., 45% sucrose, 10% fat).[8]
- Induction Period: Rapidly induces steatosis and inflammation within 2-4 weeks.[8][16]
- Phenotype: Develops a robust NASH phenotype with inflammation and fibrosis. However, it is often associated with significant weight loss and a lack of insulin resistance, which are limitations in modeling human NASH.[3][5]

## Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

## HSD17B13 Signaling Pathway in NASH Pathogenesis

[Click to download full resolution via product page](#)

Caption: HSD17B13 signaling in NASH, involving LXR $\alpha$ /SREBP-1c, lipogenesis, and retinol metabolism.

## Experimental Workflow for Evaluating HSD17B13 Inhibitors



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical evaluation of HSD17B13 inhibitors, from in vitro to in vivo studies.

## Logic Diagram for HSD17B13 as a Therapeutic Target



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. One Week of CDAHFD Induces Steatohepatitis and Mitochondrial Dysfunction with Oxidative Stress in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Methionine Content in a High-Fat and Choline-Deficient Diet on Body Weight Gain and the Development of Non-Alcoholic Steatohepatitis in Mice | PLOS One [journals.plos.org]
- 6. preprints.org [preprints.org]
- 7. Choosing Diet Based NASH Models [jax.org]
- 8. mdpi.com [mdpi.com]
- 9. Time-restricted feeding has a limited effect on hepatic lipid accumulation, inflammation and fibrosis in a choline-deficient high-fat diet-induced murine NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inipharm.com [inipharm.com]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [HSD17B13: A Promising Therapeutic Target for Nonalcoholic Steatohepatitis (NASH)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12374629#hsd17b13-as-a-therapeutic-target-for-nash>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)